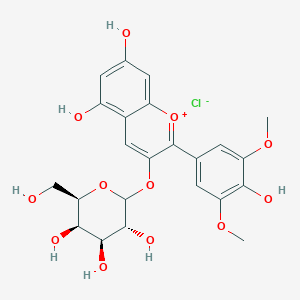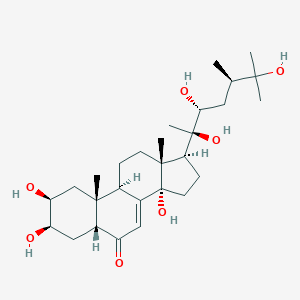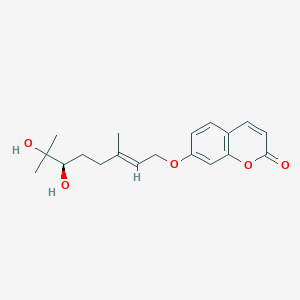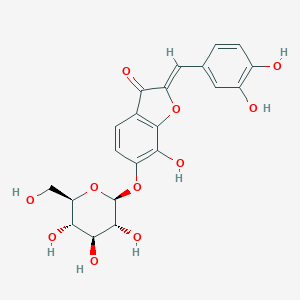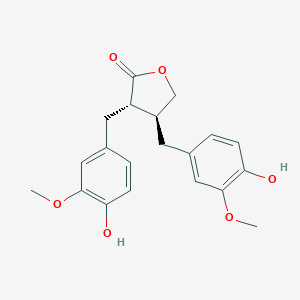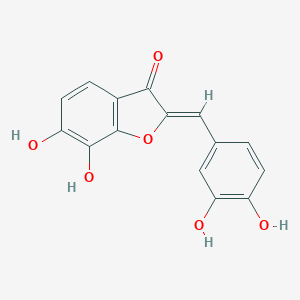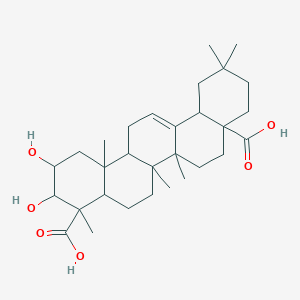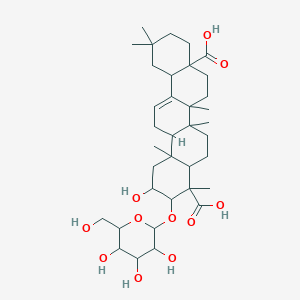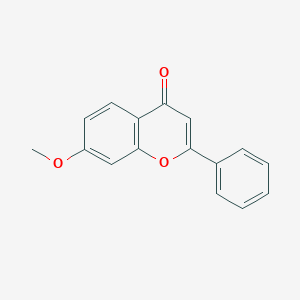
7-Methoxyflavone
Übersicht
Beschreibung
7-Methoxyflavone is a member of flavonoids and an ether . It is a natural product found in Conchocarpus heterophyllus, Pimelea simplex, and other organisms . Some athletes and body builders are interested in 7-methoxyflavone for increasing testosterone levels, building muscle, and improving athletic performance .
Synthesis Analysis
The biosynthesis of (poly)methoxylated flavonoids has been studied on different levels in several species . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly .Molecular Structure Analysis
The molecular formula of 7-Methoxyflavone is C16H12O3 . The IUPAC name is 7-methoxy-2-phenylchromen-4-one . The InChI is InChI=1S/C16H12O3/c1-18-12-7-8-13-14 (17)10-15 (19-16 (13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 .Wissenschaftliche Forschungsanwendungen
Microbial Transformation
7-Methoxyflavone has been used in microbial transformations with strains of the genus Aspergillus and Penicillium chermesinum. For instance, Aspergillus niger catalyzed the reduction of the carbonyl group, leading to the formation of (±)-2,4-cis-7-methoxyflavan-4-ol .
Anti-inflammatory Properties
Compounds related to 7-Methoxyflavone, such as 5-hydroxy-7-methoxyflavone, have shown potent inhibition of superoxide anion generation by human neutrophils, indicating anti-inflammatory properties .
Supercritical Fluid Extraction
7-Methoxyflavone derivatives have been isolated from Kaempferia parviflora using supercritical CO2 fluid extraction methods. This showcases its application in extraction techniques for obtaining pure compounds from natural sources .
Myotube Culture Enhancement
In studies involving myotubes cultured in the presence of methoxyflavones, there has been an indication that these compounds can influence muscle cell development and function .
Anti-melanogenic Activity
Methoxyflavones, including derivatives of 7-Methoxyflavone, have been evaluated for their anti-melanogenic activities, showing significant inhibition of tyrosinase activity and melanin content in stimulated cells .
Anticancer Potential
Research has indicated that methoxyflavones, including 7-Methoxyflavone, exhibit growth inhibitory effects in human breast cancer cells, suggesting potential anticancer properties .
Wirkmechanismus
Target of Action
7-Methoxyflavone is a flavonoid compound that primarily targets the aromatase enzyme, also known as cytochrome P450 19 (CYP19) . Aromatase plays a crucial role in the synthesis of estrogens from androgens . It also targets α-glucosidase, an enzyme involved in carbohydrate metabolism .
Mode of Action
7-Methoxyflavone interacts with its targets by inhibiting their activity. It inhibits the aromatase enzyme, thereby reducing the conversion of androgens to estrogens . It also inhibits α-glucosidase, which could potentially influence glucose metabolism .
Biochemical Pathways
The inhibition of aromatase by 7-Methoxyflavone affects the estrogen synthesis pathway, leading to a decrease in estrogen levels . The inhibition of α-glucosidase could impact the carbohydrate digestion pathway, potentially affecting glucose absorption .
Pharmacokinetics
It has been suggested that methoxyflavones have low oral bioavailability, ranging from 1 to 4% . They reach their maximum concentration within 1 to 2 hours after administration and are gradually excreted with half-lives of 3 to 6 hours .
Result of Action
The inhibition of aromatase by 7-Methoxyflavone can lead to a decrease in estrogen levels, which may have implications for conditions influenced by estrogen levels . The inhibition of α-glucosidase could potentially influence glucose metabolism, which may be relevant for conditions like diabetes . Additionally, 7-Methoxyflavone has been reported to have peripheral antinociceptive activity, indicating potential analgesic effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDCRMJDZLFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332790 | |
| Record name | 7-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyflavone | |
CAS RN |
22395-22-8 | |
| Record name | 7-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK561AP5UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Methoxyflavone exert its anti-cancer effects in human colon carcinoma cells?
A1: [] 7-Methoxyflavone (HMF) induces cytotoxicity in HCT-116 cells by triggering mitochondrial-associated cell death. It initiates DNA damage and disrupts the mitochondrial membrane, leading to cytochrome c release. This process involves the downregulation of Bcl-2, activation of BID and Bax, and ultimately, caspase-3-mediated apoptosis.
Q2: What is the role of Reactive Oxygen Species (ROS) in HMF-induced apoptosis in colon cancer cells?
A2: [] ROS generation is crucial for HMF-induced endoplasmic reticulum (ER) stress, leading to intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway. HMF treatment increases both mitochondrial and cytosolic ROS generation while decreasing antioxidant enzyme expression.
Q3: Does pre-treatment with antioxidants affect HMF's apoptotic activity?
A3: [] Yes, pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC) significantly reduces HMF's apoptotic effects. NAC prevents lipid peroxidation, inhibits JNK phosphorylation, and attenuates the expression of apoptogenic marker proteins, suggesting ROS generation is central to HMF's mechanism of action.
Q4: What is the antinociceptive mechanism of action of 7-Methoxyflavone?
A4: [] 7-Methoxyflavone displays antinociceptive activity primarily through peripheral mechanisms. It effectively reduces acetic acid-induced writhing and inhibits the neurogenic phase of the formalin pain response, suggesting an action on peripheral pain receptors and/or pathways.
Q5: What is the molecular formula and weight of 7-Methoxyflavone?
A5: [] The molecular formula of 7-Methoxyflavone is C16H12O4, and its molecular weight is 268.26 g/mol.
Q6: What are the key spectroscopic features of 7-Methoxyflavone?
A6: 7-Methoxyflavone has been characterized using various spectroscopic methods, including:
Q7: How does the presence of a 7-methoxy group influence the biological activity of flavones?
A7: [] The 7-methoxy group appears to play a significant role in the biological activity of certain flavones. For instance, 5,6,3',4'-Tetrahydroxy-7-methoxyflavone exhibits potent proteasome inhibitory activity, suggesting the 7-methoxy group, alongside other structural features, contributes to this effect.
Q8: What is the impact of a C2-C3 double bond in the flavone structure on its biological activity?
A8: [] The presence or absence of a C2-C3 double bond in the flavone structure significantly affects its electrochemical properties, structure, and, consequently, its interactions with biological targets. This difference is highlighted in the contrasting cytotoxic and proliferative effects observed for 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond) on various cancer cell lines.
Q9: Does the presence of hydroxyl groups at positions other than the 7-methoxy group affect the activity of flavones?
A9: [] Yes, the presence and position of hydroxyl groups in the flavone structure significantly influence their biological activity. For instance, in the study on proteasome inhibition, the presence of a 6-hydroxy group alongside the 7-methoxy group in 5,6,3',4'-Tetrahydroxy-7-methoxyflavone was suggested to be crucial for its inhibitory effect on 26S proteasome activity.
Q10: What are the in vitro anticancer effects of 7-Methoxyflavone?
A10: [] In vitro studies demonstrate that 7-Methoxyflavone (HMF) effectively inhibits the growth of human colon carcinoma HCT-116 cells in a dose-dependent manner. This growth inhibition is attributed to the induction of apoptosis, a programmed cell death mechanism.
Q11: Does 7-Methoxyflavone exhibit antiproliferative activity against other cancer cell lines?
A11: [] Research indicates that the presence or absence of a C2-C3 double bond in the flavone structure, exemplified by 3,5 dihydroxy-7-methoxyflavone (with the double bond) and 3,5 dihydroxy-7-methoxyflavanone (without the double bond), leads to differential cytotoxicity against human cancer cells of the lung, pancreas, and colon. This suggests that modifications to the core structure of 7-Methoxyflavone can influence its anti-proliferative activity across different cancer cell types.
Q12: What is the effect of 7-Methoxyflavone on pain perception in animal models?
A12: [] In vivo studies in mice show that 7-Methoxyflavone exhibits significant antinociceptive effects, particularly in models of acute pain. It effectively reduces pain responses in the acetic acid-induced writhing test and the neurogenic phase of the formalin test, indicating its potential as a pain-relieving agent.
Q13: What analytical techniques are commonly employed for the isolation and characterization of 7-Methoxyflavone and related flavonoids from natural sources?
A13: Isolation of 7-Methoxyflavone and other flavonoids from plant materials typically involves several steps:
- Extraction: This often involves the use of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts enriched in specific classes of compounds. [, , ]
- Chromatographic Separation: Techniques like silica gel column chromatography, MCI gel chromatography, Sephadex LH-20 gel chromatography, and high-performance liquid chromatography (HPLC) are widely used to separate and purify individual compounds based on their polarity, size, and other physicochemical properties. [, , , , ]
Q14: What spectroscopic methods are used for the structural elucidation of 7-Methoxyflavone?
A14: - NMR Spectroscopy: [1H NMR, 13C NMR, 1D NMR, 2D NMR] - Provides detailed information on the hydrogen and carbon framework, including connectivities and spatial arrangements, essential for complete structure determination. [, , , , ]- Mass Spectrometry: [MS, FAB-MS, ESI-MS/MS, LC-MS] - Determines the molecular weight, fragmentation pattern, and elemental composition, aiding in structure confirmation and identification. [, , , ]- UV-Visible Spectroscopy: [UV] - Assesses the presence of chromophores and auxochromes, characteristic of the flavonoid structure. [, ]- Infrared Spectroscopy: [IR] - Identifies functional groups, further confirming the presence of specific structural features. [, ]
Q15: What are the potential applications of 7-Methoxyflavone in different fields based on its observed biological activities?
A15: 7-Methoxyflavone and its derivatives hold promise for various applications:
- Oncology: The compound's demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines highlight its potential as an anti-cancer agent. Further research is needed to explore its efficacy and safety in preclinical and clinical settings. [, ]
- Pain Management: 7-Methoxyflavone's potent antinociceptive activity in animal models suggests its potential for developing new pain relief medications, particularly for acute pain conditions. []
- Drug Discovery: Understanding the structure-activity relationship of 7-Methoxyflavone, especially regarding the impact of specific functional groups on its biological activities, can guide the development of more potent and selective derivatives for various therapeutic applications. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




